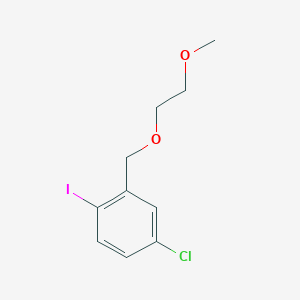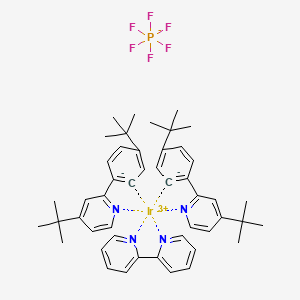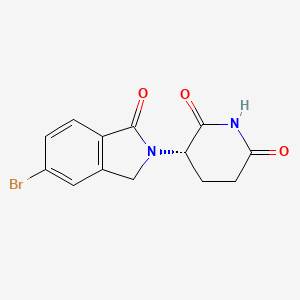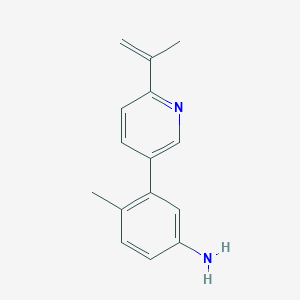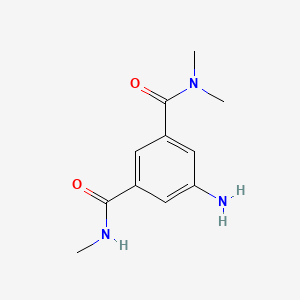
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide is an organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes an amino group and three N-methyl groups attached to a benzene ring with two carboxamide groups. This compound is used in the synthesis of various polymers and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzene ring with appropriate substituents.
Amination: Introduction of the amino group at the desired position on the benzene ring.
N-Methylation: Methylation of the amino group to form the N,3-N,3-N-trimethyl groups.
Carboxamide Formation: Conversion of the carboxylic acid groups to carboxamide groups using reagents like ammonia or amines.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
High-Pressure Reactions: Employing high pressure to drive the reactions to completion.
Continuous Flow Reactors: Utilizing continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the carboxamide groups to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles for substitution reactions.
Major Products
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-1,3,3-trimethylcyclohexanemethylamine: Another compound with similar structural features but different applications.
Isophorone Diamine: Used in polymer synthesis and has similar reactivity.
Uniqueness
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
5-amino-1-N,3-N,3-N-trimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-10(15)7-4-8(6-9(12)5-7)11(16)14(2)3/h4-6H,12H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
RYPQKFQQEUMSCY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CC(=C1)N)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![ethyl (2R,3S)-3-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-2-carboxylate](/img/structure/B13898847.png)
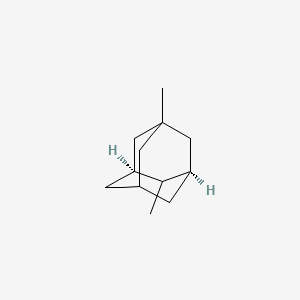

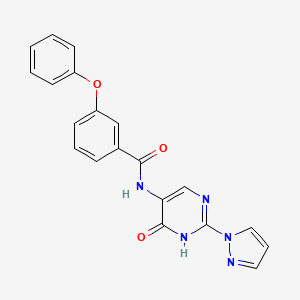
![5-bromo-1H-furo[3,2-c]pyrazole](/img/structure/B13898864.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)
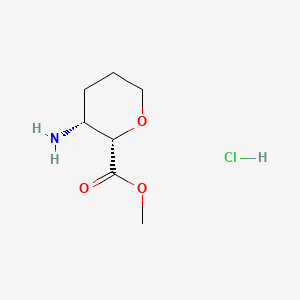
![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
